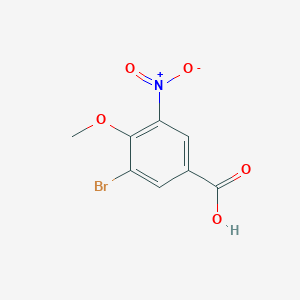

3-Bromo-4-methoxy-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-4-methoxy-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H6BrNO5 and a molecular weight of 276.04 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, methoxy, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-5-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

Nitration: The nitration of 4-methoxybenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the methoxy group.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can undergo further electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (methoxy).

Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nitration: Concentrated sulfuric acid and nitric acid.

Bromination: Bromine and iron(III) bromide.

Reduction: Tin(II) chloride in hydrochloric acid.

Major Products:

Reduction Product: 3-Bromo-4-methoxy-5-aminobenzoic acid.

Substitution Product: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry: 3-Bromo-4-methoxy-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine:

Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-5-nitrobenzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with electron-rich sites, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

- 3-Bromo-4-methoxybenzoic acid

- 4-Bromomethyl-3-nitrobenzoic acid

- 3-Bromo-4-nitrobenzoic acid

Comparison: 3-Bromo-4-methoxy-5-nitrobenzoic acid is unique due to the simultaneous presence of bromine, methoxy, and nitro groups, which impart distinct electronic and steric properties. This combination of functional groups makes it a versatile intermediate in organic synthesis, offering different reactivity patterns compared to its analogs .

Biological Activity

3-Bromo-4-methoxy-5-nitrobenzoic acid (BMNBA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BMNBA, including its mechanisms of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

BMNBA is characterized by the presence of three functional groups: a bromine atom, a methoxy group, and a nitro group. These groups contribute to its reactivity and interactions with biological targets. The chemical formula for BMNBA is C8H6BrNO5 with a molecular weight of 252.04 g/mol.

The biological activity of BMNBA is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may participate in redox reactions, influencing cellular signaling pathways. The bromine atom can engage in halogen bonding, enhancing the compound's affinity for specific biological targets.

Key Mechanisms:

- Enzyme Inhibition : BMNBA may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Interaction : The compound may modulate receptor activity, influencing neurotransmission and other signaling cascades.

Biological Applications

BMNBA has been studied for various biological applications:

- Antimicrobial Activity : Research indicates that BMNBA exhibits antimicrobial properties against certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that BMNBA may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Cancer Research : BMNBA is being investigated for its potential role in cancer therapy, particularly in targeting pathways related to tumor growth and metastasis.

Case Studies

Several studies have highlighted the biological activity of BMNBA:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that BMNBA showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

- Anti-inflammatory Research : In vitro experiments demonstrated that BMNBA effectively reduced the production of tumor necrosis factor-alpha (TNF-α) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Studies : In assays involving various cancer cell lines, BMNBA exhibited cytotoxic effects, with IC50 values ranging from 10 to 25 µM, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

To understand the unique properties of BMNBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Bromo-4-methoxybenzoic acid | Lacks nitro group | Moderate antimicrobial activity |

| 4-Bromomethyl-3-nitrobenzoic acid | Lacks methoxy group | Limited bioactivity |

| 3-Bromo-4-nitrobenzoic acid | Lacks methoxy group | Lower selectivity in enzyme binding |

BMNBA's combination of bromine, methoxy, and nitro groups provides distinct electronic and steric properties that enhance its reactivity compared to these analogs.

Properties

IUPAC Name |

3-bromo-4-methoxy-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCKROZPOJCKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589915 |

Source

|

| Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954815-08-8 |

Source

|

| Record name | 3-Bromo-4-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.